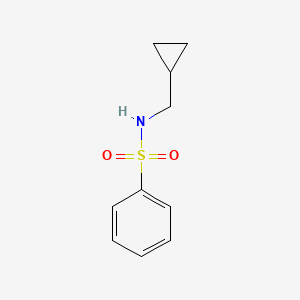
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide, also known as ML277, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of selective activators of KCNQ1/KCNE1 (Kv7.1/KCNE1) potassium channels, which play a crucial role in regulating cardiac repolarization.
Wirkmechanismus
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide selectively activates KCNQ1/KCNE1 potassium channels, which are responsible for regulating cardiac repolarization. This activation leads to the shortening of the action potential duration in cardiac cells, which is beneficial in treating long QT syndrome. Additionally, the activation of these channels has been shown to reduce the excitability of neurons, which can be beneficial in treating epilepsy.
Biochemical and Physiological Effects
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to be highly selective for KCNQ1/KCNE1 channels and does not affect other potassium channels. N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has also been shown to be highly potent, with an EC50 value of 0.42 μM. In terms of physiological effects, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to shorten the action potential duration in cardiac cells, reduce the excitability of neurons, and increase insulin secretion in pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide is its high selectivity and potency for KCNQ1/KCNE1 channels. This makes it an ideal tool for studying the physiological and pathophysiological roles of these channels. Additionally, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to be effective in both in vitro and in vivo experiments, which further increases its utility in research. However, one of the limitations of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide is its relatively short half-life, which can make it challenging to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-piperidin-1-ylphenyl)furan-3-carboxamide. One area of research is to further elucidate its mechanism of action and the physiological and pathophysiological roles of KCNQ1/KCNE1 channels. Another area of research is to explore its potential therapeutic applications in other diseases, such as diabetes, obesity, and cancer. Additionally, there is a need to develop more stable analogs of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide that can be used in long-term experiments. Finally, there is a need to develop more efficient synthesis methods for N-(2-piperidin-1-ylphenyl)furan-3-carboxamide to increase its availability for research.
Synthesemethoden
The synthesis of N-(2-piperidin-1-ylphenyl)furan-3-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with piperidine to form 1-(4-fluorophenyl)-2-(piperidin-1-yl)ethanone. This intermediate is then reacted with furan-3-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-piperidin-1-ylphenyl)furan-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in treating long QT syndrome, a cardiac disorder characterized by an abnormal prolongation of the QT interval. N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has also been found to have anti-convulsant properties and can be used in the treatment of epilepsy. Furthermore, N-(2-piperidin-1-ylphenyl)furan-3-carboxamide has been shown to have potential applications in the treatment of diabetes, obesity, and cancer.
Eigenschaften
IUPAC Name |
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-11-20-12-13)17-14-6-2-3-7-15(14)18-9-4-1-5-10-18/h2-3,6-8,11-12H,1,4-5,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFLVIPVLQFXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperidin-1-ylphenyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)

![5-methyl-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]furan-2-carboxamide](/img/structure/B7538346.png)
![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)